Fmoc-D-Trp-OH
Descripción general
Descripción
Fmoc-D-Trp-OH, also known as Nα-(9-Fluorenylmethoxycarbonyl)-D-tryptophan or Fmoc-D-tryptophan, is a compound used in peptide synthesis . It has an empirical formula of C26H22N2O4 and a molecular weight of 426.46 .
Synthesis Analysis
Fmoc-D-Trp-OH is commonly used as a building block in peptide synthesis . It is often introduced by reacting the amine with fluorenylmethyloxycarbonyl chloride (Fmoc-Cl) . Other methods for introducing the Fmoc group include using 9-fluorenylmethylsuccinimidyl carbonate (Fmoc-OSu) or 9-fluorenylmethyloxycarbonyl azide .Molecular Structure Analysis
The molecular structure of Fmoc-D-Trp-OH is represented by the SMILES stringOC(=O)C@@HNC(=O)OCC3c4ccccc4-c5ccccc35
. It has a chiral center, indicating the presence of an isomer . Chemical Reactions Analysis
Fmoc-D-Trp-OH is used as a cleavable linker in the synthesis of antibody-drug conjugates (ADCs) . The Fmoc group is base-labile, meaning it can be rapidly removed by a base . Piperidine is usually preferred for Fmoc group removal as it forms a stable adduct with the dibenzofulvene byproduct, preventing it from reacting with the substrate .Physical And Chemical Properties Analysis
Fmoc-D-Trp-OH has a melting point of 182-185 °C . It is soluble in dimethylformamide (DMF), with a solubility of 1 mmole in 2 ml DMF . Its density is approximately 1.3±0.1 g/cm3 .Aplicaciones Científicas De Investigación
-
Peptide Synthesis
- Fmoc-D-Trp-OH is commonly used in the field of peptide synthesis . It’s a key component in the Fmoc solid-phase peptide synthesis (SPPS) method, which is a widely used technique for producing peptides .
- In this method, the Fmoc group serves as a temporary protecting group for the amino group of the amino acid during the synthesis process . The Fmoc group is base-labile, meaning it can be removed under basic conditions, allowing for the coupling of the next amino acid in the sequence .
- The use of Fmoc-D-Trp-OH in SPPS allows for the efficient and rapid synthesis of peptides, including ones of significant size and complexity .
-
Antibody-Drug Conjugates (ADCs) Synthesis
- Fmoc-D-Trp-OH is used in the synthesis of antibody-drug conjugates (ADCs) .
- ADCs are a class of therapeutics that combine the specificity of antibodies with the potency of cytotoxic drugs, allowing for targeted drug delivery .
- Fmoc-D-Trp-OH serves as a cleavable linker in ADCs. This linker connects the antibody to the drug and is designed to be stable in the bloodstream but to release the drug once the ADC has bound to the target cell .
-
Treatment of Type 2 Diabetes
- Fmoc-D-Trp-OH has been used in the synthesis of analogs of glucagon-like peptide-1 (GLP-1) for the treatment of type 2 diabetes .
- GLP-1 is a hormone that stimulates insulin secretion. Analogues of this hormone can help to control blood glucose levels in patients with type 2 diabetes .
- The use of Fmoc-D-Trp-OH in this context allows for the production of these therapeutic peptides through SPPS .
-
Nanoparticle Generation for Drug Delivery
- Fmoc-D-Trp-OH has been used in the field of nanotechnology for the generation of nanoparticles .
- These nanoparticles are formed by the self-assembly of the amino acid derivative, and they have been found to be stable under various environmental conditions and responsive to changes in pH .
- The nanoparticles can load and release different bioactive molecules, making them suitable for drug delivery applications . For instance, doxorubicin-loaded nanoparticles were found to be more efficient in killing glioma cells compared to the drug alone .
-
Materials Science
- Fmoc-D-Trp-OH is also used in materials science due to its self-assembling properties .
- Peptides, including those derived from Fmoc-D-Trp-OH, are becoming increasingly important in this field as they can form a variety of nanostructures .
- These nanostructures have diverse technological applications, making Fmoc-D-Trp-OH a valuable tool in materials science .
-
Development of New Drugs
- Fmoc-D-Trp-OH is used in the development of new drugs . It’s used in the synthesis of analogs of glucagon-like peptide-1 (GLP-1) for the treatment of type 2 diabetes .
- GLP-1 is a hormone that stimulates insulin secretion. Analogues of this hormone can help to control blood glucose levels in patients with type 2 diabetes .
- The use of Fmoc-D-Trp-OH in this context allows for the production of these therapeutic peptides through SPPS .
-
Synthesis of Antibody-Drug Conjugates (ADCs)
- Fmoc-D-Trp-OH is used in the synthesis of antibody-drug conjugates (ADCs) .
- ADCs are a class of therapeutics that combine the specificity of antibodies with the potency of cytotoxic drugs, allowing for targeted drug delivery .
- Fmoc-D-Trp-OH serves as a cleavable linker in ADCs. This linker connects the antibody to the drug and is designed to be stable in the bloodstream but to release the drug once the ADC has bound to the target cell .
Safety And Hazards
When handling Fmoc-D-Trp-OH, it is recommended to avoid dust formation, breathing mist, gas or vapors, and contact with skin and eyes . Personal protective equipment should be used, including chemical impermeable gloves . It is also advised to ensure adequate ventilation and remove all sources of ignition .
Direcciones Futuras
Fmoc-D-Trp-OH may be utilized in preparing short peptides without arginine residues . During cleavage, scavengers including phenol, thiophenol, and 1,2-ethanedithiol should be added to prevent cleaved species from reattaching to the tryptophan indole ring . This suggests potential future directions in the development of new peptide-based materials.
Propiedades
IUPAC Name |
(2R)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-(1H-indol-3-yl)propanoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H22N2O4/c29-25(30)24(13-16-14-27-23-12-6-5-7-17(16)23)28-26(31)32-15-22-20-10-3-1-8-18(20)19-9-2-4-11-21(19)22/h1-12,14,22,24,27H,13,15H2,(H,28,31)(H,29,30)/t24-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MGHMWKZOLAAOTD-XMMPIXPASA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CC4=CNC5=CC=CC=C54)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)N[C@H](CC4=CNC5=CC=CC=C54)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H22N2O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
426.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Fmoc-D-Trp-OH | |
CAS RN |
86123-11-7 | |
Record name | 2-(9H-Fluoren-9-ylmethoxycarbonylamino)-3-(1H-indol-3-yl)-propionic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.